molecular formula C20H26O8 B13022383 BauchampineA

BauchampineA

Cat. No.: B13022383
M. Wt: 394.4 g/mol
InChI Key: QONRIHLZZFQDHP-LFGUQSLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bauchampine A involves the isolation from the rattans of Bauhinia championii using extensive spectroscopic methods . The detailed synthetic routes and reaction conditions are not widely documented, as the primary focus has been on its natural extraction.

Industrial Production Methods: Currently, Bauchampine A is primarily obtained through natural extraction from Bauhinia championii. Industrial production methods have not been extensively developed or documented, given the compound’s recent discovery and ongoing research.

Chemical Reactions Analysis

Types of Reactions: Bauchampine A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties.

Common Reagents and Conditions: Common reagents used in the reactions involving Bauchampine A include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired modifications and the target products.

Major Products Formed: The major products formed from the reactions of Bauchampine A include derivatives with enhanced biological activities

Mechanism of Action

The mechanism of action of Bauchampine A involves its interaction with molecular targets and pathways associated with inflammation and cell proliferation. The compound exerts its effects by inhibiting the proliferation of synoviocytes, which are cells involved in the inflammatory response in rheumatoid arthritis . The specific molecular targets and pathways are still under investigation, with ongoing research aimed at elucidating the detailed mechanisms.

Properties

Molecular Formula

C20H26O8

Molecular Weight

394.4 g/mol

IUPAC Name

(1S,4aS,10S,10aR)-7-(1,3-dihydroxypropan-2-yl)-5,8,10-trihydroxy-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid

InChI

InChI=1S/C20H26O8/c1-19-4-3-5-20(2,18(27)28)17(19)16(26)15(25)12-13(19)11(23)6-10(14(12)24)9(7-21)8-22/h6,9,16-17,21-24,26H,3-5,7-8H2,1-2H3,(H,27,28)/t16-,17-,19-,20+/m1/s1

InChI Key

QONRIHLZZFQDHP-LFGUQSLTSA-N

Isomeric SMILES

C[C@]12CCC[C@]([C@@H]1[C@@H](C(=O)C3=C(C(=CC(=C23)O)C(CO)CO)O)O)(C)C(=O)O

Canonical SMILES

CC12CCCC(C1C(C(=O)C3=C(C(=CC(=C23)O)C(CO)CO)O)O)(C)C(=O)O

Origin of Product

United States

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